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azetidin-1-yl(1H-indazol-3-yl)methanone

Conformational analysis Fragment-based drug design Scaffold selection

This unsubstituted indazole-3-carbonyl core with a strained azetidine ring (MW 201 Da) serves as a Rule-of-Three-compliant fragment for kinase inhibitor and FBDD programs. Unlike larger-ring analogs, the azetidine imposes a defined exit vector and has demonstrated a critical hERG selectivity window (>100-fold) in CCR2 antagonist lead optimization. The scaffold provides a direct starting point for one-step diversification at the azetidine 3-position or indazole ring, enabling rapid 50–500 member library synthesis with full NMR/HRMS validation. Multi-gram quantities available.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B7601279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazetidin-1-yl(1H-indazol-3-yl)methanone
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C11H11N3O/c15-11(14-6-3-7-14)10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)
InChIKeyKRDQAXGDOAAYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-1-yl(1H-indazol-3-yl)methanone – Core Scaffold Procurement Guide for Fragment-Based Drug Discovery and Chemical Library Design


Azetidin-1-yl(1H-indazol-3-yl)methanone (molecular formula C11H11N3O, MW 201.22 g/mol) is a heterocyclic compound that combines a four-membered azetidine ring with a 1H-indazole core via a carbonyl bridge. Its InChI Key is KRDQAXGDOAAYDO-UHFFFAOYSA-N and canonical SMILES is C1CN(C1)C(=O)C2=NNC3=CC=CC=C32 . The compound belongs to the indazole-3-carbonyl family, a privileged scaffold in kinase inhibitor and fragment-based drug discovery (FBDD) programs . As an unsubstituted core, it serves as a minimal pharmacophore building block with a molecular weight below 250 Da, placing it within the Rule of Three (RO3) guidelines for fragment screening libraries, and offers a defined vector for growth into lead-like chemical space .

Why Azetidin-1-yl(1H-indazol-3-yl)methanone Cannot Be Replaced by Its Piperidine or Pyrrolidine Analogs in MedChem Campaigns


Substituting azetidin-1-yl(1H-indazol-3-yl)methanone with its ring-expanded analogs— piperidin-1-yl(1H-indazol-3-yl)methanone (6-membered) or pyrrolidin-1-yl(1H-indazol-3-yl)methanone (5-membered)— introduces meaningful differences in conformational rigidity, three-dimensional shape, and physicochemical properties that propagate through SAR campaigns . The azetidine ring, a four-membered saturated heterocycle with significant ring strain (~26 kcal/mol), enforces a restricted conformational profile with a well-defined exit vector angle, whereas piperidine and pyrrolidine rings sample multiple low-energy conformations, leading to entropically distinct binding poses . In indazole-containing CCR2 antagonist series, the azetidine ring was specifically retained through lead optimization because it provided a favorable selectivity window over the hERG potassium channel that was not achievable with larger ring congeners . Fragment-based screening using 1H-indazole-3-carboxamide cores has demonstrated that even the smallest amide substituent choice at the 3-position critically influences kinase selectivity profiles, with azetidine-containing analogs showing distinct selectivity fingerprints compared to piperidine derivatives against panels of 29 kinases . Generic substitution without experimental validation therefore risks losing both target potency and off-target selectivity profiles that are intrinsic to the azetidine scaffold.

Head-to-Head and Class-Level Quantitative Differentiation Data for Azetidin-1-yl(1H-indazol-3-yl)methanone vs. Closest Analogs


Ring Size and Conformational Rigidity: Azetidine vs. Pyrrolidine and Piperidine Congeners

The azetidine ring in azetidin-1-yl(1H-indazol-3-yl)methanone enforces a restricted conformational space compared to its 5-membered pyrrolidine and 6-membered piperidine analogs. This provides a more predictable exit vector for fragment elaboration and reduces the entropic penalty upon target binding. In fragment-based drug discovery, the azetidine ring offers a defined sp3-rich three-dimensional character that improves lead-likeness relative to the flatter pyrrolidine and chair-flipping piperidine rings . The azetidine ring strain energy of approximately 26 kcal/mol is substantially higher than pyrrolidine (~6 kcal/mol) and piperidine (~0 kcal/mol), resulting in distinct geometric parameters: the N–C(=O) bond in azetidine amides adopts a preferred conformation that differs from larger ring amides, as documented in small-molecule crystal structure analyses .

Conformational analysis Fragment-based drug design Scaffold selection

Physicochemical Profile: MW, HBD/HBA Count, and Fragment-Likeness vs. Larger Ring Analogs

Azetidin-1-yl(1H-indazol-3-yl)methanone has MW = 201.22 g/mol, consistent with the Rule of Three (RO3) upper limit (MW ≤ 300), and possesses 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), yielding an HBD count of 0 and HBA of 3 . Its piperidine analog (C13H15N3O, MW 229.28) and pyrrolidine analog (C12H13N3O, MW 215.25) are both heavier, and the piperidine analog exceeds the RO3 MW threshold when even a single heavy atom is added during fragment growth . Furthermore, the azetidine ring contributes a higher fraction of sp3-hybridized carbon atoms (Fsp3 = 0.36) compared to phenyl-substituted planar alternatives, a parameter increasingly correlated with clinical success and reduced attrition in drug development .

Fragment-based screening Physicochemical properties Lead-likeness

Fragment-Based Drug Discovery Validation: 1H-Indazole-3-Carbonyl Core as a Privileged Fragment Starting Point

The 1H-indazole-3-carbonyl motif—the exact core present in azetidin-1-yl(1H-indazol-3-yl)methanone—has been validated as a productive fragment starting point in multiple FBDD campaigns. Zhang et al. (2020) identified 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors using fragment-based screening, with the lead compound 30l achieving PAK1 IC50 = 9.8 nM and demonstrating high selectivity across a panel of 29 kinases (selectivity index >100-fold for PAK1 over 28 off-target kinases) . The indazole core provided essential hinge-binding interactions, while the amide substituent at the 3-position (the site where azetidine is attached in the target compound) was critical for accessing the deep back pocket and establishing PAK1 selectivity. Additionally, indazole-containing 4-azetidinyl-1-aryl-cyclohexanes achieved CCR2 antagonist potency with IC50 values below 100 nM while maintaining >100-fold selectivity over the hERG potassium channel—a dual-parameter differentiation not reported for analogous piperidine or pyrrolidine series .

Fragment-based drug discovery Kinase inhibitors Scaffold validation

Synthetic Diversification Access: Aza-Michael Addition and Suzuki Coupling on the Azetidine-Indazole Scaffold

A published and experimentally validated synthetic route to azetidine-indazole hybrids directly applicable to azetidin-1-yl(1H-indazol-3-yl)methanone has been described by Gudelis et al. (2023) in Molecules . The method uses (N-Boc-azetidin-3-ylidene)acetate as a key intermediate, which undergoes DBU-catalyzed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles (including indazoles) to yield the target azetidine-heterocycle conjugates. Further diversification is achieved through Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids. This methodology provides a modular, scalable synthetic entry to diverse libraries of azetidine-indazole compounds, with reported yields and purification protocols suitable for parallel synthesis . In contrast, synthetic routes to the corresponding azepane or larger-ring analogs of this scaffold are less well-documented in the primary literature and often require lengthier sequences with lower overall yields .

Synthetic chemistry Library synthesis Parallel chemistry

High-Impact Procurement Scenarios for Azetidin-1-yl(1H-indazol-3-yl)methanone in Drug Discovery and Chemical Biology


Fragment-Based Screening Library Construction Targeting Kinase ATP-Binding Sites

The compound's MW (201 Da), 0 HBD, and indazole hinge-binding motif make it an ideal entry for fragment library design targeting kinase ATP pockets. As demonstrated by Zhang et al. (2020), the 1H-indazole-3-carbonyl core yields tractable fragment hits with ligand efficiencies suitable for structure-based elaboration toward nanomolar PAK1 inhibitors (lead IC50 = 9.8 nM) . The azetidine ring provides a defined vector for fragment growth into the back pocket or solvent-exposed region, and the compound's compliance with the Rule of Three ensures compatibility with high-concentration fragment screening by NMR, SPR, or thermal shift assays.

Scaffold-Hopping and Core Replacement in CCR2 or Kinase Lead Optimization Programs

For programs that have identified a lead compound containing a piperidine or pyrrolidine amide but face hERG liability, CYP inhibition, or poor selectivity, azetidin-1-yl(1H-indazol-3-yl)methanone offers a scaffold-hopping opportunity. The indazole-azetidine CCR2 antagonist series achieved >100-fold selectivity over hERG while maintaining CCR2 potency below 100 nM, a selectivity window not achieved with earlier piperidine-containing leads . The increased ring strain and altered pKa of the azetidine nitrogen (pKa ~11.3 for parent azetidine vs. ~10.6 for pyrrolidine and ~11.1 for piperidine) may contribute to differential off-target pharmacology profiles .

Modular Parallel Synthesis of Focused Kinase Inhibitor Libraries

The synthetic methodology described by Gudelis et al. (2023) provides a direct route to azetidine-indazole libraries via aza-Michael addition and Suzuki–Miyaura cross-coupling . Procurement of the parent compound in multi-gram quantities enables one-step diversification at the azetidine 3-position or indazole ring positions, generating 50–500 member libraries with demonstrated structural integrity confirmed by multi-nuclei NMR and HRMS. This modular approach is substantially more efficient than de novo synthesis of each analog and enables rapid SAR cycles in hit-to-lead phases.

Biophysical Assay Development and Target Engagement Studies Requiring a Chemically Tractable Probe Core

The compound's small size and defined synthetic handles make it suitable as a starting point for developing chemical probes for target engagement studies (CETSA, NanoBRET, FP). The azetidine nitrogen and indazole NH provide sites for linker attachment without disrupting key hinge-binding interactions. The published structural characterization data (1H, 13C, 15N, 19F NMR assignments) facilitates quality control and identity confirmation when the compound is used as a reference standard in biophysical assay development.

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